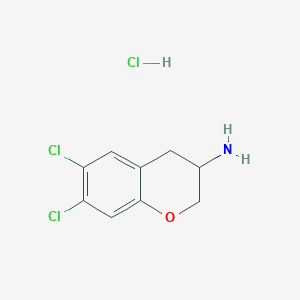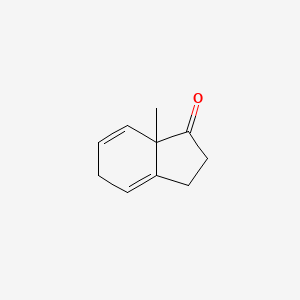
7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one: is a chemical compound with the molecular formula C10H12O2. It is also known by several other names, including (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione and (S)-Hajos-Parrish diketone . This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one can be achieved through several methods. One common approach involves the enantioselective synthesis of hydrindenones, where the cyclohexanone carbonyl group is protected as an ethylene ketal, followed by stereoselective catalytic hydrogenation . Another method includes the use of palladium dichloride and copper chloride in a DMF-H2O mixture under oxygen .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one is used as a reactant in the total synthesis of steroidal alkaloids such as cortistatins . It is also employed in the stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti(Oi-Pr)4-promoted photoenolization Diels-Alder reaction .
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its unique structure allows for the creation of various derivatives with potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of complex organic molecules makes it valuable for large-scale manufacturing processes.
Wirkmechanismus
The mechanism of action of 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which enable it to participate in the synthesis of bioactive molecules. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
- (+)-5,6,7,8-Tetrahydro-8-methylindan-1,5-dione
- (+)-7,7a-Dihydro-7α, β-methyl-1,5 (6H)-indandione
- (S)-Hajos dione
- (S)-Hajos ketone
- (S)-Hajos-Wiechert ketone
Uniqueness: 7a-Methyl-2,3,5,7a-tetrahydro-1H-inden-1-one is unique due to its specific stereochemistry and the presence of a methyl group at the 7a position. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
54440-50-5 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
7a-methyl-3,5-dihydro-2H-inden-1-one |
InChI |
InChI=1S/C10H12O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
MNWGWJPOTDJQIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=CCC=C1CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)


![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
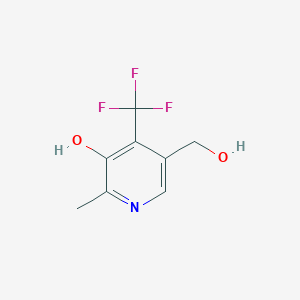
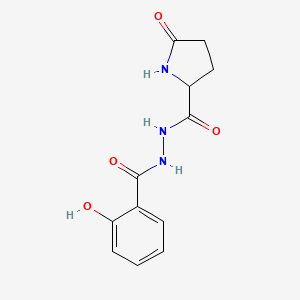
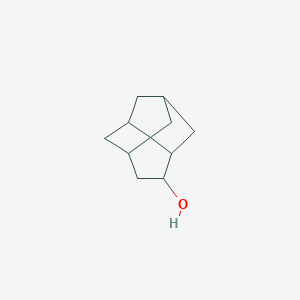
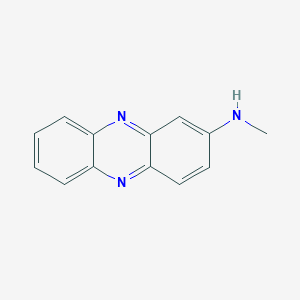

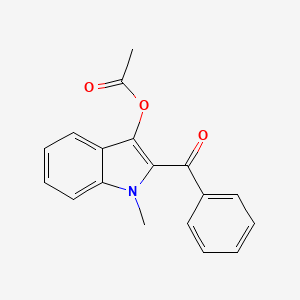
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)
